Nlrp3-IN-37
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Overview
Description
Nlrp3-IN-37 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate for conditions such as arthritis, Alzheimer’s disease, and inflammatory bowel disease .
Preparation Methods
The synthesis of Nlrp3-IN-37 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
Nlrp3-IN-37 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
In chemistry, it is used as a tool compound to study the NLRP3 inflammasome and its role in inflammation . In biology, Nlrp3-IN-37 is employed to investigate the molecular mechanisms underlying inflammasome activation and regulation . In medicine, it holds promise as a therapeutic agent for treating inflammatory and autoimmune diseases by inhibiting the NLRP3 inflammasome .
Mechanism of Action
Nlrp3-IN-37 exerts its effects by specifically binding to the NLRP3 protein, thereby preventing its activation and subsequent assembly of the inflammasome complex . This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, ultimately reducing inflammation . The molecular targets of this compound include the NLRP3 protein itself and other components of the inflammasome complex, such as apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) and caspase-1 .
Comparison with Similar Compounds
Nlrp3-IN-37 is unique compared to other NLRP3 inhibitors due to its high specificity and potency . Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but may differ in their chemical structure, mechanism of action, and therapeutic efficacy . For instance, MCC950 is known for its potent inhibition of NLRP3 activation, while CY-09 and OLT1177 have shown promise in preclinical studies for their anti-inflammatory effects . This compound stands out due to its unique chemical structure and potential for therapeutic development .
Properties
Molecular Formula |
C22H22F3N5O |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[8-[(3aS,7aR)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]pyrido[2,3-d]pyridazin-5-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C22H22F3N5O/c1-29-9-6-13-7-10-30(17(13)12-29)21-20-16(3-2-8-26-20)19(27-28-21)15-5-4-14(11-18(15)31)22(23,24)25/h2-5,8,11,13,17,31H,6-7,9-10,12H2,1H3/t13-,17-/m0/s1 |
InChI Key |
IUAODPRQQIKPFX-GUYCJALGSA-N |
Isomeric SMILES |
CN1CC[C@H]2CCN([C@H]2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O |
Canonical SMILES |
CN1CCC2CCN(C2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O |
Origin of Product |
United States |
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